N-(2-methoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-27-16-8-3-2-7-15(16)24-17(26)12-28-18-23-9-10-25(18)14-6-4-5-13(11-14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOOORYFUZDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A methoxyphenyl group : Enhances lipophilicity and potentially increases membrane permeability.
- An imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore in drug design.
- A trifluoromethyl group : Often included to enhance metabolic stability and bioactivity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methoxy or trifluoromethyl groups, enhances the anticancer activity.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | 1.61 | Jurkat (T-cell leukemia) | |
| Compound B | 1.98 | A-431 (epidermoid carcinoma) | |
| This compound | TBD | TBD | TBD |
The proposed mechanism of action for this compound includes:
- Inhibition of key signaling pathways : Similar compounds have been shown to inhibit pathways such as PI3K/Akt and MAPK, which are critical for cancer cell survival and proliferation.
- Induction of apoptosis : Studies suggest that imidazole-containing compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds. The presence of sulfur in the structure may contribute to antibacterial properties.
Table 2: Antimicrobial Activity Overview
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | TBD |
Study on Antitumor Effects
A recent study investigated the antitumor effects of a series of imidazole derivatives. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity against human cancer cell lines. The compound similar to this compound showed promising results with an IC50 value lower than standard chemotherapeutics like doxorubicin .
Research on Antimicrobial Properties
Another study focused on the synthesis and evaluation of thiazole derivatives for antimicrobial activity. Results indicated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
